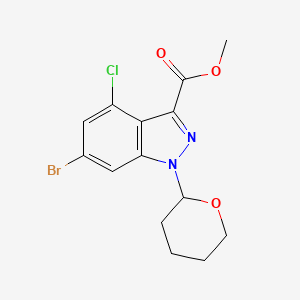
Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a bromine and chlorine atom, a tetrahydropyran ring, and an indazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the bromination and chlorination of a tetrahydropyran derivative, followed by the formation of the indazole ring through cyclization reactions. The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indazole derivatives and tetrahydropyran-containing molecules. Examples include:
- 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid
- 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxamide
Uniqueness
What sets Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate apart is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various research applications .
Eigenschaften
Molekularformel |
C14H14BrClN2O3 |
|---|---|
Molekulargewicht |
373.63 g/mol |
IUPAC-Name |
methyl 6-bromo-4-chloro-1-(oxan-2-yl)indazole-3-carboxylate |
InChI |
InChI=1S/C14H14BrClN2O3/c1-20-14(19)13-12-9(16)6-8(15)7-10(12)18(17-13)11-4-2-3-5-21-11/h6-7,11H,2-5H2,1H3 |
InChI-Schlüssel |
MFLDOHIFGGXOAG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN(C2=C1C(=CC(=C2)Br)Cl)C3CCCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















